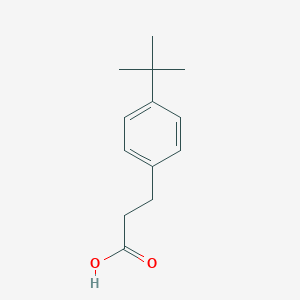

3-(4-tert-Butyl-phenyl)-propionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-tert-butylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-5,7-8H,6,9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJYANVQFVSYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407023 | |

| Record name | 3-(4-tert-Butyl-phenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208-64-6 | |

| Record name | 3-(4-tert-Butyl-phenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-tert-butylphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(4-tert-Butyl-phenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-tert-Butyl-phenyl)-propionic acid, also known as 4-tert-butylhydrocinnamic acid, is an aromatic carboxylic acid. Its structure, featuring a phenyl ring substituted with a bulky tert-butyl group and a propionic acid side chain, makes it a subject of interest in medicinal chemistry and material science. This technical guide provides a comprehensive overview of its chemical and physical properties, drawing from available data to inform researchers and professionals in drug development and related fields. While extensive biological data for this specific molecule is not widely published, its structural motifs are present in compounds with known pharmacological activities.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some experimental data is available, many of the listed properties are computed, providing theoretical estimates.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-(4-tert-butylphenyl)propanoic acid[1] |

| CAS Number | 1208-64-6[1] |

| Molecular Formula | C₁₃H₁₈O₂[1] |

| InChI | InChI=1S/C13H18O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-5,7-8H,6,9H2,1-3H3,(H,14,15)[1] |

| InChIKey | BNJYANVQFVSYEK-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CCC(=O)O[1] |

| Synonyms | This compound, 4-tert-Butylhydrocinnamic acid, Benzenepropanoic acid, 4-(1,1-dimethylethyl)-[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 206.28 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| XLogP3 (Computed) | 3.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

| Heavy Atom Count | 15 | PubChem[1] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds. While the raw spectral data for this compound is not publicly available, databases indicate the existence of the following spectral information:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectral data is available, which would provide information on the carbon skeleton of the molecule.[1]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectral data is available, which can be used to identify the functional groups present, such as the carboxylic acid's O-H and C=O stretching vibrations.[1]

-

Mass Spectrometry (MS): GC-MS data is available, providing information on the molecular weight and fragmentation pattern of the molecule.[1]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are not extensively documented. However, general synthetic routes for related arylpropionic acids can be adapted. A patent describes the synthesis of the related compound, 2-(4-tert-butylphenyl)propionic acid, starting from tert-butylbenzene, which suggests a plausible synthetic pathway for the 3-phenylpropionic acid derivative as well.

The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound like this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity and effects on signaling pathways of this compound. However, the arylpropionic acid scaffold is a well-known pharmacophore. Many compounds with this core structure are non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. It is plausible that this compound could exhibit similar properties.

Furthermore, derivatives of phenylpropionic acid have been investigated as modulators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolism and inflammation. The potential interaction of this compound with these or other biological targets remains an area for future investigation.

The following diagram illustrates a hypothetical relationship based on the known activities of structurally similar compounds.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound with well-defined physical and chemical identifiers. While detailed experimental data on its properties and biological activities are limited in the current scientific literature, its structural relationship to known pharmacologically active molecules, such as NSAIDs and PPAR modulators, suggests potential avenues for future research. This guide provides a foundational understanding of the compound based on available data and highlights the need for further experimental investigation to fully elucidate its chemical and biological profile.

References

An In-depth Technical Guide to 3-(4-tert-Butyl-phenyl)-propionic acid (CAS 1208-64-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-tert-Butyl-phenyl)-propionic acid, with the CAS number 1208-64-6, is a substituted aromatic carboxylic acid. Its chemical structure, featuring a phenylpropanoic acid core with a tert-butyl group at the para position of the benzene ring, makes it a molecule of interest in various chemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of the available scientific and technical data on this compound, focusing on its physicochemical properties, synthesis, and potential, albeit largely unexplored, biological significance. While extensive biological data for this specific compound is limited in publicly accessible literature, this guide will also touch upon the known activities of structurally related molecules to provide a context for future research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data has been aggregated from various chemical databases and supplier information.[1]

| Property | Value | Reference |

| CAS Number | 1208-64-6 | [1] |

| Molecular Formula | C13H18O2 | [1] |

| Molecular Weight | 206.28 g/mol | [1] |

| IUPAC Name | 3-(4-tert-butylphenyl)propanoic acid | [1] |

| Synonyms | 4-tert-Butylhydrocinnamic acid, Benzenepropanoic acid, 4-(1,1-dimethylethyl)- | [1] |

| Appearance | Solid | |

| Melting Point | 102-105 °C | |

| Boiling Point | 329.6 °C (Predicted) | |

| Solubility | Information not readily available | |

| pKa | 4.83 (Predicted) |

Spectral Data

Spectral data is crucial for the identification and characterization of this compound. The following table summarizes available spectral information.

| Technique | Data Summary |

| ¹H NMR | Spectral data available in various databases. The spectrum would be expected to show signals corresponding to the tert-butyl protons, the aromatic protons, and the protons of the propionic acid chain. |

| ¹³C NMR | Spectral data available in various databases. The spectrum would show distinct peaks for the carbon atoms of the tert-butyl group, the aromatic ring, the aliphatic chain, and the carboxylic acid group.[1] |

| Mass Spectrometry | GC-MS data is available, which can be used to determine the molecular weight and fragmentation pattern.[1] |

| Infrared (IR) Spectroscopy | IR spectral data is available and would show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as bands for the aromatic C-H and C=C bonds.[1] |

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, a general synthetic approach can be inferred from standard organic chemistry reactions. A plausible synthetic route is the Friedel-Crafts acylation of tert-butylbenzene followed by reduction and subsequent oxidation or via a Heck or Suzuki coupling followed by reduction of a double bond and hydrolysis of an ester.

A generalized workflow for a potential synthesis is outlined below:

Biological Activity and Potential Applications

Currently, there is a notable lack of specific data in the public domain regarding the biological activity, mechanism of action, pharmacokinetics, and pharmacodynamics of this compound. Research has been conducted on structurally similar compounds, which may provide some direction for future investigation into the potential applications of this molecule.

Derivatives of benzenepropanoic acid have been explored for a variety of therapeutic applications. For instance, some derivatives have been investigated for their potential as anticancer agents. However, it is crucial to note that these findings are for related, but distinct, molecules and cannot be directly extrapolated to this compound without specific experimental validation.

The presence of the tert-butylphenyl group is a common feature in molecules designed for various biological targets. This moiety can influence a compound's lipophilicity, metabolic stability, and binding interactions with proteins. Therefore, this compound could serve as a valuable building block or scaffold in medicinal chemistry for the development of new therapeutic agents.

Toxicology and Safety

The available safety data indicates that this compound is classified as an irritant.

Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Due to the limited availability of published research specifically on this compound, detailed experimental protocols for its biological evaluation are not available. Researchers interested in investigating this compound would need to develop and validate their own protocols based on the intended application.

Below is a hypothetical experimental workflow for the initial screening of its potential anticancer activity, based on standard methodologies in the field.

Conclusion and Future Directions

This compound is a commercially available compound with well-defined chemical and physical properties. However, its biological profile remains largely uncharacterized in the public scientific literature. The structural motifs present in this molecule suggest that it could be a valuable tool for medicinal chemists and drug discovery professionals as a scaffold or building block for creating novel compounds with potential therapeutic activities.

Future research should focus on a systematic evaluation of its biological effects. This would include in vitro screening against a panel of biological targets, such as enzymes and receptors, as well as cell-based assays to assess its effects on various cellular processes. Promising initial findings would warrant further investigation into its mechanism of action, pharmacokinetics, and in vivo efficacy and safety in relevant animal models. The lack of existing data presents a clear opportunity for novel research in the field of medicinal chemistry and drug development.

References

physicochemical characteristics of 3-(4-tert-Butyl-phenyl)-propionic acid

An In-depth Technical Guide on the Physicochemical Characteristics of 3-(4-tert-Butyl-phenyl)-propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known . The information is presented to support research, development, and application of this compound in various scientific fields.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₂ | PubChem[1] |

| Molecular Weight | 206.28 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Melting Point | Not available | |

| Boiling Point | 318.6 °C at 760 mmHg | Guidechem[3] |

| Flash Point | 215.7 °C | Guidechem[3] |

| pKa | Not available | |

| logP (XLogP3) | 3.5 | PubChem[1] |

| Aqueous Solubility | Not available |

Note: The logP value is a computed prediction. Experimental determination is recommended for confirmation in critical applications. The absence of readily available experimental data for melting point, pKa, and aqueous solubility suggests that these properties may not have been extensively studied or publicly reported.

Experimental Protocols for Physicochemical Characterization

Detailed methodologies are crucial for the accurate determination of physicochemical properties. Below are generalized experimental protocols for the key characteristics of a solid organic acid like this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

-

Capillary Method:

-

A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube, which is sealed at one end.

-

The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or a Thiele tube filled with mineral oil) alongside a calibrated thermometer.

-

The sample is heated slowly and evenly.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow range typically indicates a high degree of purity.

-

Determination of Boiling Point

For high-boiling point liquids or solids that can be melted without decomposition, the boiling point can be determined.

-

Distillation Method:

-

A sample of the compound is placed in a distillation flask.

-

The flask is heated, and the vapor is allowed to pass into a condenser.

-

The temperature of the vapor is measured with a thermometer placed at the vapor-condenser interface.

-

The constant temperature at which the liquid distills is recorded as the boiling point at the given atmospheric pressure.

-

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound.

-

Potentiometric Titration:

-

A known concentration of the acidic compound is dissolved in a suitable solvent (often a water-alcohol mixture for poorly soluble compounds).

-

A standardized solution of a strong base (e.g., NaOH) is added in small increments using a burette.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

-

Determination of Partition Coefficient (logP)

LogP is a measure of a compound's lipophilicity.

-

Shake-Flask Method:

-

A known amount of the compound is dissolved in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

-

Determination of Aqueous Solubility

Solubility is a fundamental property for drug development and other applications.

-

Equilibrium Shake-Flask Method:

-

An excess amount of the solid compound is added to a known volume of water in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

This concentration represents the equilibrium solubility of the compound at that temperature.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel organic acid.

Caption: General workflow for the physicochemical characterization of an organic acid.

Biological Context and Future Directions

While this guide focuses on the , it is worth noting that propanoic acid derivatives are a class of compounds with diverse biological activities. For instance, some derivatives have been investigated for their potential as anticancer and antioxidant agents.[4] However, no specific signaling pathways or biological activities have been prominently reported in the scientific literature for this compound itself.

Future research could involve screening this compound for various biological activities, such as enzyme inhibition, receptor binding, or antimicrobial effects. Elucidating its biological profile would be a valuable next step in understanding its potential applications in pharmacology and medicinal chemistry.

References

- 1. This compound | 1208-64-6 [chemicalbook.com]

- 2. 3-(4-tert-Butylphenyl)propionic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. Analyzing Organic Acids by Ion Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid | 20170-32-5 [chemicalbook.com]

An In-depth Technical Guide to the Structural Analogs of 3-(4-tert-Butyl-phenyl)-propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-tert-Butyl-phenyl)-propionic acid belongs to the broader class of arylpropionic acids, a well-established group of compounds with significant therapeutic potential. While specific research on this compound itself is limited in publicly available literature, its structural motifs are present in a variety of pharmacologically active molecules. This guide explores the landscape of its structural analogs, delving into their synthesis, biological activities, and underlying mechanisms of action, with a particular focus on their potential as anti-inflammatory and anticancer agents, and as modulators of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. Due to the scarcity of data on the core compound, this document leverages information on structurally related analogs to provide a comprehensive overview for researchers in drug discovery and development.

Core Structure and Rationale for Analog Development

The core structure of this compound features a phenyl ring substituted with a tert-butyl group and a propionic acid side chain. The tert-butyl group is a bulky, lipophilic moiety that can influence the compound's pharmacokinetic and pharmacodynamic properties, including its binding to target proteins. The propionic acid group provides a carboxylic acid function, which is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and can act as a key interacting group with biological targets.

The development of structural analogs aims to explore the structure-activity relationship (SAR) by systematically modifying these key features. Modifications can include:

-

Alterations to the tert-Butyl Group: Replacement with other alkyl groups, halogens, or other functional groups to probe the impact of size, lipophilicity, and electronic properties on activity.

-

Substitution on the Phenyl Ring: Introduction of additional substituents to modulate the electronic and steric properties of the aromatic ring.

-

Modification of the Propionic Acid Side Chain: Esterification, amidation, or replacement with other acidic bioisosteres to alter pharmacokinetic properties and target interactions.

Synthesis of Structural Analogs

The synthesis of this compound and its analogs can be achieved through various established synthetic routes. A common approach involves the Friedel-Crafts acylation of tert-butylbenzene followed by subsequent reduction and chain extension reactions.

General Synthetic Workflow

Caption: General synthetic workflow for this compound analogs.

Experimental Protocol: Friedel-Crafts Acylation

A representative protocol for the Friedel-Crafts acylation, a key step in the synthesis, is as follows:

-

Reaction Setup: A solution of tert-butylbenzene in a suitable solvent (e.g., dichloromethane) is cooled in an ice bath under a nitrogen atmosphere.

-

Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise to the cooled solution.

-

Acylating Agent Addition: Propionyl chloride (or a substituted variant for analog synthesis) is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at low temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Workup: The reaction is quenched by the slow addition of ice-cold water or dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the intermediate ketone.

Biological Activities and Potential Therapeutic Applications

Arylpropionic acid derivatives are known to exhibit a wide range of biological activities.

Anti-inflammatory Activity

Structural analogs of this compound are anticipated to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 1: Anti-inflammatory Activity of a Structurally Related Pyrrole Derivative

| Compound | Animal Model | Dose | Inhibition of Paw Edema (%) | Reference |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f) | Carrageenan-induced paw edema in Wistar rats | 20 mg/kg (single dose) | Significant reduction at 2h (p=0.001) | |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f) | Carrageenan-induced paw edema in Wistar rats | 10, 20, and 40 mg/kg (14 days) | Significant inhibition at all time points (p<0.001) |

Note: This data is for a more complex, structurally related compound and not a direct analog of this compound. It is presented to illustrate the potential anti-inflammatory activity of the broader class of arylpropionic acids.

Anticancer Activity

Recent research has highlighted the potential of novel propanoic acid derivatives as anticancer agents.

Table 2: In Vitro Antiproliferative Activity of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives against A549 Human Lung Adenocarcinoma Cells

| Compound | IC₅₀ (µM) | Reference |

| Oxime derivative 21 | 5.42 | |

| Oxime derivative 22 | 2.47 | |

| Carbohydrazide 25 | 8.05 | |

| Carbohydrazide 26 | 25.4 | |

| Cisplatin (Reference) | 11.71 |

Note: These compounds are structurally distinct from this compound but demonstrate the potential of the propanoic acid scaffold in developing anticancer agents.

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

-

Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Signaling Pathways

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Arylpropionic acid derivatives have been identified as potential modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, as well as inflammation. There are three main isoforms: PPARα, PPARγ, and PPARδ.

PPARγ is a particularly interesting target for this class of compounds. Activation of PPARγ can lead to a range of physiological effects, including improved insulin sensitivity and anti-inflammatory responses.

Caption: Simplified PPARγ signaling pathway activated by a ligand.

Experimental Protocol: PPARγ Transactivation Assay

A reporter gene assay is commonly used to assess the ability of a compound to activate PPARγ.

-

Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with an expression vector for PPARγ and a reporter plasmid containing a PPAR-responsive element (PPRE) linked to a reporter gene (e.g., luciferase).

-

Compound Treatment: The transfected cells are treated with various concentrations of the test compound.

-

Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The fold activation of the reporter gene is calculated relative to a vehicle control. The half-maximal effective concentration (EC₅₀) is determined from the dose-response curve.

Conclusion and Future Directions

The structural scaffold of this compound represents a promising starting point for the development of novel therapeutic agents. While direct biological data for this specific molecule and its close analogs are not extensively available in the public domain, the broader class of arylpropionic acids has demonstrated significant potential in modulating key biological pathways involved in inflammation and cancer.

Future research should focus on the systematic synthesis and biological evaluation of a library of direct analogs of this compound. This will enable the elucidation of clear structure-activity relationships and the identification of lead compounds with optimized potency and selectivity for specific targets, such as the PPARγ receptor. Such studies will be instrumental in unlocking the full therapeutic potential of this chemical scaffold.

An In-Depth Technical Guide to the Synthesis of 3-(4-tert-Butyl-phenyl)-propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 3-(4-tert-butyl-phenyl)-propionic acid, a valuable building block in pharmaceutical and chemical research. This document details three primary synthetic methodologies: Friedel-Crafts acylation followed by Clemmensen reduction, Malonic ester synthesis, and Arndt-Eistert homologation. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a carboxylic acid derivative with a substituted aromatic ring. Its structural motif is of interest in medicinal chemistry and materials science. The tert-butyl group provides steric bulk and lipophilicity, which can influence the biological activity and physical properties of molecules incorporating this fragment. This guide explores three distinct and well-established synthetic strategies to obtain this compound, offering researchers a choice of methods based on available starting materials, desired scale, and laboratory capabilities.

Synthetic Routes and Experimental Protocols

This section details the synthetic pathways, including step-by-step experimental procedures, for the synthesis of this compound.

Route 1: Friedel-Crafts Acylation and Clemmensen Reduction

This two-step synthesis begins with the Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride to form an intermediate ketoacid, which is subsequently reduced to the target propionic acid.

Logical Workflow for Route 1

Caption: Friedel-Crafts Acylation followed by Clemmensen Reduction.

Experimental Protocol: Friedel-Crafts Acylation of tert-Butylbenzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add tert-butylbenzene (1.0 eq) and a suitable solvent such as nitrobenzene or carbon disulfide.

-

Addition of Catalyst: Cool the mixture to 0-5 °C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) (2.2 eq) in portions with vigorous stirring.

-

Addition of Acylating Agent: Dissolve succinic anhydride (1.1 eq) in the solvent and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at 50-60 °C for 2-4 hours until the evolution of HCl gas ceases.

-

Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting precipitate, 3-(4-tert-butylbenzoyl)propanoic acid, is collected by filtration, washed with cold water, and dried.

Experimental Protocol: Clemmensen Reduction of 3-(4-tert-Butylbenzoyl)propanoic Acid

-

Preparation of Zinc Amalgam (Zn(Hg)): To mossy zinc (4.0 eq), add a 5% aqueous solution of mercuric chloride. Swirl for 5-10 minutes, then decant the aqueous solution. Wash the zinc amalgam with water.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

-

Addition of Substrate: Add 3-(4-tert-butylbenzoyl)propanoic acid (1.0 eq) to the flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

-

Work-up: After cooling, the organic layer is separated. The aqueous layer is extracted with toluene or a similar solvent. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

| Route 1 Data | Step 1: Friedel-Crafts Acylation | Step 2: Clemmensen Reduction | Overall |

| Starting Materials | tert-Butylbenzene, Succinic Anhydride | 3-(4-tert-Butylbenzoyl)propanoic Acid | tert-Butylbenzene |

| Key Reagents | Anhydrous AlCl₃ | Zn(Hg), conc. HCl | |

| Typical Yield | 85-95% | 70-85% | 60-80% |

| Purity | >95% (crude) | >98% (after purification) | >98% |

Route 2: Malonic Ester Synthesis

This route involves the alkylation of diethyl malonate with 4-tert-butylbenzyl halide, followed by hydrolysis and decarboxylation.

Logical Workflow for Route 2

Caption: Malonic Ester Synthesis Pathway.

Experimental Protocol: Alkylation of Diethyl Malonate

-

Formation of Enolate: In a flask equipped with a stirrer and a reflux condenser, dissolve sodium (1.1 eq) in absolute ethanol to prepare sodium ethoxide. To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

-

Alkylation: Add 4-tert-butylbenzyl halide (e.g., bromide or chloride) (1.0 eq) to the solution of the sodium salt of diethyl malonate.

-

Reaction: Heat the mixture to reflux for 2-3 hours.

-

Work-up: After cooling, the excess ethanol is removed by distillation. Water is added to the residue, and the product, diethyl (4-tert-butylbenzyl)malonate, is extracted with a suitable organic solvent like diethyl ether. The organic layer is washed with water, dried, and the solvent is evaporated.

Experimental Protocol: Hydrolysis and Decarboxylation

-

Hydrolysis: The crude diethyl (4-tert-butylbenzyl)malonate is refluxed with an excess of aqueous sodium hydroxide solution for 2-4 hours to hydrolyze the ester groups.

-

Acidification: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid.

-

Decarboxylation: The acidified mixture is heated to cause decarboxylation, which is usually indicated by the evolution of carbon dioxide. The heating is continued until the gas evolution ceases.

-

Isolation: The product, this compound, often precipitates upon cooling and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like hexane or an ethanol/water mixture.

| Route 2 Data | Step 1: Alkylation | Step 2: Hydrolysis & Decarboxylation | Overall |

| Starting Materials | Diethyl Malonate, 4-tert-Butylbenzyl Halide | Diethyl (4-tert-butylbenzyl)malonate | Diethyl Malonate |

| Key Reagents | Sodium Ethoxide | NaOH, HCl | |

| Typical Yield | 80-90% | 85-95% | 68-85% |

| Purity | >90% (crude) | >98% (after recrystallization) | >98% |

Route 3: Arndt-Eistert Homologation

This method involves the chain extension of 4-tert-butylphenylacetic acid by one methylene group.

Logical Workflow for Route 3

Caption: Arndt-Eistert Homologation Pathway.

Experimental Protocol: Arndt-Eistert Homologation

-

Acid Chloride Formation: Convert 4-tert-butylphenylacetic acid (1.0 eq) to its acid chloride by reacting it with thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride, typically in an inert solvent like dichloromethane.

-

Diazoketone Formation: The crude 4-tert-butylphenylacetyl chloride is then added to a solution of diazomethane (CH₂N₂) (2.0-3.0 eq) in diethyl ether at 0 °C. The reaction is stirred at this temperature for 1-2 hours. Caution: Diazomethane is toxic and explosive. This step should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Wolff Rearrangement: The resulting diazoketone intermediate is then subjected to Wolff rearrangement. This is typically achieved by treating the diazoketone with a catalyst such as silver oxide (Ag₂O) or silver benzoate in the presence of water. The reaction can be carried out in a solvent like dioxane or THF with heating.

-

Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is removed. The residue is then acidified and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give this compound.

| Route 3 Data | Step 1: Acid Chloride Formation | Step 2: Diazoketone Formation | Step 3: Wolff Rearrangement | Overall |

| Starting Materials | 4-tert-Butylphenylacetic Acid | 4-tert-Butylphenylacetyl Chloride | Diazoketone Intermediate | 4-tert-Butylphenylacetic Acid |

| Key Reagents | SOCl₂ | CH₂N₂ | Ag₂O, H₂O | |

| Typical Yield | >95% | 80-90% | 70-85% | 53-72% |

| Purity | Crude | Crude | >97% (after purification) | >97% |

Conclusion

This guide has outlined three viable synthetic routes for the preparation of this compound. The choice of a particular method will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and safety considerations, particularly with the use of hazardous reagents like diazomethane in the Arndt-Eistert homologation. The Friedel-Crafts acylation and Clemmensen reduction route is a classic approach, while the malonic ester synthesis offers a versatile alternative. The Arndt-Eistert homologation provides a method for chain extension of a readily available starting material. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the successful synthesis of this important chemical intermediate.

An In-depth Technical Guide to 3-(4-tert-Butyl-phenyl)-propionic acid: Synthesis, Properties, and Postulated Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-tert-Butyl-phenyl)-propionic acid, a member of the arylpropionic acid class of organic compounds. Due to a lack of specific literature on this molecule, this document outlines its historical context through the lens of established synthetic methodologies, details plausible experimental protocols for its synthesis, and presents its known physicochemical properties in a structured format. Furthermore, based on its structural similarity to well-known non-steroidal anti-inflammatory drugs (NSAIDs), this guide explores its postulated biological activity as a cyclooxygenase (COX) inhibitor and illustrates the relevant signaling pathway.

Discovery and History

The general class of arylpropionic acids gained significant prominence in the mid-20th century with the discovery of the anti-inflammatory properties of compounds like ibuprofen and naproxen.[1] Research into derivatives of aryl alkanoic acids and 2-arylpropionic acids has been extensive, exploring their wide-ranging biological activities, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer properties.[1][2][3][4] The synthesis of this compound would have followed from the application of established synthetic routes to new aromatic starting materials like tert-butylbenzene.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below, based on data from publicly available chemical databases.[5][6][7]

| Property | Value |

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol |

| CAS Number | 1208-64-6 |

| Appearance | Solid |

| IUPAC Name | 3-(4-tert-butylphenyl)propanoic acid |

| InChI Key | BNJYANVQFVSYEK-UHFFFAOYSA-N |

| SMILES | CC(C)(C)c1ccc(CC(=O)O)cc1 |

| LogP | 3.5 |

| Melting Point | 95 °C |

| Boiling Point (Predicted) | 318.6 ± 11.0 °C |

| Density (Predicted) | 1.031 ± 0.06 g/cm³ |

Synthesis and Experimental Protocols

A plausible and efficient synthesis of this compound involves a two-step process: a Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride to form an intermediate keto-acid, followed by a Clemmensen reduction to yield the final product.

Representative Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of tert-Butylbenzene with Succinic Anhydride

This protocol is adapted from general procedures for Friedel-Crafts acylation of aromatic compounds with anhydrides.[8]

-

Materials:

-

tert-Butylbenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

5% Hydrochloric acid (HCl)

-

Sodium carbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a solution of tert-butylbenzene (1.0 eq) and succinic anhydride (1.0 eq) in nitrobenzene is prepared.

-

The flask is cooled in an ice bath, and anhydrous aluminum chloride (2.2 eq) is added portion-wise with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70°C for 2-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting mixture is stirred until the dark oil solidifies. The solid is collected by filtration, washed with cold water, and then with a cold solution of 5% HCl.

-

The crude product, 3-(4-tert-butylbenzoyl)propanoic acid, is purified by recrystallization from a suitable solvent (e.g., aqueous ethanol).

-

Step 2: Clemmensen Reduction of 3-(4-tert-Butylbenzoyl)propanoic acid

This protocol is based on the general procedure for the Clemmensen reduction of aryl ketones.[9][10][11][12]

-

Materials:

-

3-(4-tert-Butylbenzoyl)propanoic acid

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid

-

Toluene

-

Water

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Zinc amalgam is prepared by stirring zinc granules with a 5% mercuric chloride solution for 5 minutes, followed by decanting the solution and washing the amalgam with water.

-

In a round-bottom flask fitted with a reflux condenser, the zinc amalgam, concentrated hydrochloric acid, water, and toluene are added.

-

3-(4-tert-Butylbenzoyl)propanoic acid (1.0 eq) is added to the flask.

-

The mixture is heated to reflux with vigorous stirring for 24-48 hours. Additional portions of concentrated HCl may be added during the reflux period.

-

After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization or column chromatography.

-

Representative Reaction Data

The following table presents typical reaction parameters and expected yields for the synthesis of arylpropanoic acids via Friedel-Crafts acylation and Clemmensen reduction, based on literature for similar substrates.[8][9][13][14]

| Step | Reaction | Aromatic Substrate | Acylating/Reducing Agents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Friedel-Crafts Acylation | Toluene | Succinic Anhydride | AlCl₃ | None | Room Temp | 0.08 | 95 |

| 1 | Friedel-Crafts Acylation | Ethylbenzene | Succinic Anhydride | AlCl₃ | None | Room Temp | 0.1 | 92 |

| 1 | Friedel-Crafts Acylation | Benzene | Succinic Anhydride | AlCl₃ | Benzene | Reflux | 0.5 | 77-82 |

| 2 | Clemmensen Reduction | Aryl-alkyl ketone | Zn(Hg), conc. HCl | - | Toluene/Water | Reflux | 24-48 | 60-80 |

Postulated Biological Activity and Signaling Pathway

Although no specific biological studies have been reported for this compound, its structural classification as an arylpropionic acid strongly suggests that it would function as a non-steroidal anti-inflammatory drug (NSAID).[1][4] The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.[15][16][17][18]

There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.[16]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[16]

By inhibiting COX enzymes, this compound is expected to block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain (analgesia), and fever (antipyresis). The therapeutic efficacy and side-effect profile would likely depend on its relative selectivity for COX-2 over COX-1.

Conclusion

This compound is a structurally straightforward member of the arylpropionic acid family. While it has not been the subject of extensive specific research, its synthesis can be reliably achieved through well-established organic reactions. Based on its chemical structure, it is strongly postulated to exhibit anti-inflammatory, analgesic, and antipyretic properties through the inhibition of COX enzymes. Further research would be necessary to confirm its biological activity, determine its COX-1/COX-2 selectivity profile, and evaluate its therapeutic potential and safety. This guide provides a foundational resource for researchers interested in the synthesis and potential pharmacological evaluation of this and related compounds.

References

- 1. ijpsr.com [ijpsr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. 3-(4-Tert-butylphenyl)propanoic acid | C13H18O2 | CID 4962173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(4-tert-Butylphenyl)propanoic acid AldrichCPR 1208-64-6 [sigmaaldrich.com]

- 7. This compound | 1208-64-6 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 10. quora.com [quora.com]

- 11. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 12. byjus.com [byjus.com]

- 13. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 14. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 16. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]

An In-depth Technical Guide on 3-(4-tert-Butyl-phenyl)-propionic acid: Properties and Solubility

This technical guide provides a comprehensive overview of the available data on 3-(4-tert-Butyl-phenyl)-propionic acid, with a focus on its solubility characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound.

Compound Properties

This compound is a carboxylic acid derivative with the following chemical and physical properties:

| Property | Value |

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol |

| CAS Number | 1208-64-6 |

| Appearance | White solid |

| Melting Point | 95 °C |

| Boiling Point (Predicted) | 318.6 ± 11.0 °C |

| Density (Predicted) | 1.031 ± 0.06 g/cm³ |

| pKa (Predicted) | 4.70 ± 0.10 |

Solubility Profile

-

Soluble in: Chloroform, Dichloromethane.

-

Slightly soluble in: Water.

The solubility in aqueous solutions is expected to be pH-dependent, characteristic of carboxylic acids. In basic solutions (e.g., aqueous sodium hydroxide or sodium bicarbonate), the carboxylic acid group will deprotonate to form the more soluble carboxylate salt.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found, the following general methods are widely used for determining the solubility of solid organic compounds, including carboxylic acids.

Gravimetric Method

This method involves preparing a saturated solution of the compound and then determining the concentration of the solute by evaporating the solvent and weighing the residue.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, acetone)

-

Conical flasks with stoppers

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes

-

Analytical balance

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a conical flask.

-

Seal the flask and place it in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the solution to stand undisturbed at the set temperature for several hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature fluctuations that could alter solubility.

-

Filter the withdrawn sample through a syringe filter (of a material compatible with the solvent) into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

Weigh the evaporation dish with the filtrate to determine the mass of the solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

The mass of the dissolved solid is the final weight of the dish minus the initial weight of the empty dish.

-

The solubility can then be calculated and expressed in various units, such as g/100 mL or mol/L.

UV/Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV/Vis range. The concentration of the solute in a saturated solution is determined by measuring its absorbance and using a pre-established calibration curve.

Materials:

-

This compound

-

Selected solvent (UV-grade)

-

Volumetric flasks and pipettes

-

UV/Vis spectrophotometer

-

Cuvettes (quartz for UV measurements)

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation of Saturated Solution:

-

Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution at a specific temperature.

-

-

Sample Analysis:

-

Withdraw a small aliquot of the clear supernatant from the saturated solution.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Caption: General workflow for determining the solubility of an organic compound.

Spectroscopic Profile of 3-(4-tert-Butyl-phenyl)-propionic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-tert-Butyl-phenyl)-propionic acid, a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the predicted and literature-based spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Predicted values based on structure-property relationships.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5-12.0 | Singlet (broad) | 1H | -COOH |

| ~7.30 | Doublet | 2H | Ar-H (ortho to alkyl group) |

| ~7.15 | Doublet | 2H | Ar-H (meta to alkyl group) |

| ~2.90 | Triplet | 2H | -CH₂-Ar |

| ~2.65 | Triplet | 2H | -CH₂-COOH |

| 1.31 | Singlet | 9H | -C(CH₃)₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Predicted values based on structure-property relationships.

| Chemical Shift (δ) ppm | Assignment |

| ~179 | -COOH |

| ~149 | Ar-C (ipso, attached to t-butyl) |

| ~138 | Ar-C (ipso, attached to propionic acid) |

| ~128 | Ar-CH (ortho to alkyl group) |

| ~125 | Ar-CH (meta to alkyl group) |

| ~36 | -CH₂-COOH |

| ~34.5 | -C(CH₃)₃ (quaternary) |

| ~31 | -C(CH₃)₃ (methyls) |

| ~30 | -CH₂-Ar |

IR (Infrared) Spectroscopy Data

| Absorption Band (cm⁻¹) | Functional Group Assignment |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| 2960-2870 | C-H stretch (alkyl) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1610, ~1510, ~1460 | C=C stretch (aromatic ring) |

| ~1415 | O-H bend (carboxylic acid) |

| ~1290 | C-O stretch (carboxylic acid) |

| ~830 | C-H out-of-plane bend (para-disubstituted aromatic) |

MS (Mass Spectrometry) Data

| m/z | Proposed Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 191 | [M - CH₃]⁺ |

| 147 | [M - COOH - CH₃]⁺ |

| 131 | [M - CH₂CH₂COOH]⁺ |

| 91 | Tropylium ion [C₇H₇]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The sample is thoroughly mixed to ensure homogeneity.

-

Data Acquisition : The NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR : A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR : A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each unique carbon. A wider spectral width of about 220 ppm is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are often necessary.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : A small amount of the solid sample is finely ground with potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.

-

Data Acquisition : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis and Detection : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion. The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to facilitate further research and application of this compound.

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(4-tert-Butyl-phenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-(4-tert-Butyl-phenyl)-propionic acid, a valuable building block in pharmaceutical and materials science research. The synthesis is based on the Arndt-Eistert homologation, a reliable method for the one-carbon chain extension of carboxylic acids.

Synthetic Pathway Overview

The synthesis of this compound is achieved via a three-step Arndt-Eistert reaction sequence starting from (4-tert-butylphenyl)acetic acid. This process involves the conversion of the starting carboxylic acid to its corresponding acid chloride, followed by the formation of a diazoketone intermediate, which then undergoes a Wolff rearrangement and subsequent hydrolysis to yield the final product.[1][2][3]

Caption: Synthetic pathway for this compound.

Experimental Protocols

2.1. Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified.

Caution: Diazomethane and its precursors are toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood behind a safety shield, using appropriate personal protective equipment. A safer alternative, trimethylsilyldiazomethane (TMSCHN₂), is recommended.[4][5]

2.2. Step 1: Synthesis of (4-tert-Butylphenyl)acetyl chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add (4-tert-butylphenyl)acetic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude (4-tert-butylphenyl)acetyl chloride, a pale yellow oil, is typically used in the next step without further purification.

2.3. Step 2: Synthesis of 1-Diazo-3-(4-tert-butylphenyl)propan-2-one

-

Prepare a solution of diazomethane in diethyl ether using a diazomethane generation kit. Alternatively, a solution of trimethylsilyldiazomethane (2.0 M in hexanes) can be used.

-

Dissolve the crude (4-tert-butylphenyl)acetyl chloride (1.0 eq) in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (THF) in a flask cooled to 0 °C in an ice bath.

-

Slowly add the diazomethane solution (2.0-2.5 eq) to the stirred solution of the acid chloride at 0 °C. The reaction is typically accompanied by the evolution of nitrogen gas.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color of diazomethane disappears and gas evolution ceases.

-

The solvent is removed under reduced pressure to yield the crude diazoketone, which can be purified by column chromatography on silica gel if necessary.

2.4. Step 3: Synthesis of this compound (Wolff Rearrangement)

-

In a round-bottom flask, dissolve the 1-diazo-3-(4-tert-butylphenyl)propan-2-one (1.0 eq) in a mixture of 1,4-dioxane and water.

-

To this solution, add a catalytic amount of silver(I) oxide (Ag₂O) or silver benzoate.[3]

-

Heat the reaction mixture to 50-70 °C with vigorous stirring. The reaction progress is indicated by the evolution of nitrogen gas.

-

After the gas evolution has ceased (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Filter the mixture to remove the silver catalyst.

-

Acidify the filtrate with a dilute aqueous acid solution (e.g., 1 M HCl) to precipitate the carboxylic acid.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a white solid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound and its intermediates.

Table 1: Reaction Parameters and Yields

| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | (4-tert-Butylphenyl)acetic acid | (4-tert-Butylphenyl)acetyl chloride | SOCl₂, DMF (cat.) | >95 (crude) |

| 2 | (4-tert-Butylphenyl)acetyl chloride | 1-Diazo-3-(4-tert-butylphenyl)propan-2-one | CH₂N₂ or TMSCHN₂ | 85-95 |

| 3 | 1-Diazo-3-(4-tert-butylphenyl)propan-2-one | This compound | Ag₂O, H₂O | 70-85 |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 94-96 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30 (d, J=8.4 Hz, 2H), 7.15 (d, J=8.4 Hz, 2H), 2.95 (t, J=7.6 Hz, 2H), 2.65 (t, J=7.6 Hz, 2H), 1.31 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 179.5, 149.0, 137.5, 128.0, 125.5, 35.5, 34.5, 31.4, 30.5 |

| IR (KBr, cm⁻¹) | 2960 (C-H), 1705 (C=O), 1415, 1260, 825 |

| Mass Spec (EI) | m/z 206 (M⁺), 191, 147, 131, 91, 57 |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the experimental protocol.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of 3-(4-tert-Butyl-phenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-tert-Butyl-phenyl)-propionic acid is a chemical compound with applications in various fields, including as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and precise quantification of this analyte is crucial for quality control, process monitoring, and research and development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of the analytical methods for the quantification of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

| Method | Principle | Derivatization | Key Advantages |

| HPLC-FLD | Reversed-phase chromatography with fluorescence detection. | Not required | Simple, robust, good sensitivity for fluorescent compounds. |

| GC-MS | Gas chromatography separates volatile compounds, followed by mass spectrometry for detection and quantification. | Required (e.g., silylation) to increase volatility. | High chromatographic resolution, excellent selectivity. |

| LC-MS/MS | Liquid chromatography separation coupled with tandem mass spectrometry. | Not typically required, but can enhance sensitivity. | High sensitivity and selectivity, suitable for complex matrices. |

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is adapted from a validated procedure for a structurally similar compound, 3-[4-(2-methylpropyl)phenyl]propanoic acid, and is suitable for the quantification of this compound in bulk materials and simple formulations.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC-FLD method. These values are based on the analysis of structurally similar compounds and should be validated for the specific application.

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantification (LOQ) | 0.03 µg/mL |

| Recovery | 98 - 102% |

| Precision (RSD) | < 2% |

Experimental Protocol

1. Instrumentation and Materials

-

HPLC system with a fluorescence detector

-

Data acquisition and processing software

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC grade acetonitrile, methanol, and water

-

Potassium phosphate monobasic

-

Phosphoric acid

-

This compound reference standard

2. Chromatographic Conditions

-

Column: Zr-CARB or equivalent C18 column (150 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer, pH 3.5 (38:62, v/v)

-

Flow Rate: 1.2 mL/min

-

Column Temperature: 80 °C

-

Injection Volume: 10 µL

-

Fluorescence Detector Wavelengths: Excitation: 220 nm, Emission: 285 nm

3. Preparation of Solutions

-

Phosphate Buffer (25 mM, pH 3.5): Dissolve 3.4 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.5 with phosphoric acid.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.05 - 10 µg/mL).

-

Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol). Dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Quantify the amount of this compound in the samples using the calibration curve.

Experimental Workflow

Caption: HPLC-FLD analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of this compound in various matrices, including industrial process samples and environmental samples. Derivatization is required to increase the volatility of the analyte.

Quantitative Data Summary

The following table provides estimated performance characteristics for a GC-MS method. These values are based on general methods for organic acid analysis and should be validated.

| Parameter | Typical Value |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 1 - 5 ng/g |

| Limit of Quantification (LOQ) | 5 - 15 ng/g |

| Recovery | 90 - 110% |

| Precision (RSD) | < 10% |

Experimental Protocol

1. Instrumentation and Materials

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Data acquisition and processing software

-

Autosampler

-

Analytical balance, vortex mixer, centrifuge

-

GC vials with inserts

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Solvents: Ethyl acetate, Hexane (HPLC grade)

-

This compound reference standard

-

Internal standard (e.g., a structurally similar deuterated compound)

2. GC-MS Conditions

-

Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp to 200 °C at 10 °C/min

-

Ramp to 280 °C at 20 °C/min, hold for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

3. Sample Preparation and Derivatization

-

Standard and Sample Preparation:

-

Accurately weigh the reference standard or sample into a glass vial.

-

Dissolve in a known volume of ethyl acetate.

-

Add the internal standard solution.

-

-

Derivatization:

-

To 100 µL of the standard or sample solution, add 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

-

4. Analysis Procedure

-

Perform a solvent blank injection to ensure system cleanliness.

-

Inject the derivatized standard solutions to generate a calibration curve.

-

Inject the derivatized sample solutions.

-

Identify the analyte based on its retention time and mass spectrum.

-

Quantify using the calibration curve and the response ratio to the internal standard.

Experimental Workflow

Caption: GC-MS analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) and environmental samples.

Quantitative Data Summary

The following table provides estimated performance characteristics for an LC-MS/MS method. These values should be validated for the specific matrix and application.

| Parameter | Typical Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |

| Recovery | 85 - 115% |

| Precision (RSD) | < 15% |

Experimental Protocol

1. Instrumentation and Materials

-

LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

-

Data acquisition and processing software

-

Analytical balance, vortex mixer, centrifuge, evaporator

-

LC columns and solvents (as for HPLC)

-

This compound reference standard

-

Stable isotope-labeled internal standard (e.g., deuterated analog)

2. LC-MS/MS Conditions

-

LC Conditions:

-

Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

MS/MS Conditions:

-

Ionization Mode: ESI Negative

-

Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of the analyte. A typical transition would be [M-H]⁻ → fragment ion.

-